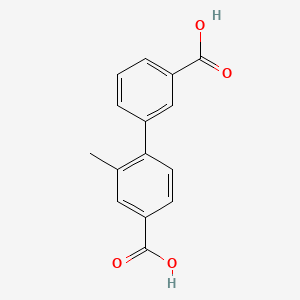

4-(3-Carboxyphenyl)-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” is not available in my current knowledge base .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” are not available in my current knowledge base .Aplicaciones Científicas De Investigación

Chemistry - Synthesis of New Coordination Compounds

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has been used as a new and virtually unexplored building block for the synthesis of eleven new coordination compounds .

Methods of Application

The compounds were generated by a hydrothermal self-assembly method using the corresponding metal (II) chlorides, H2cppa, and two types of N-donor ancillary ligands, selected from 2,2′-bipyridine (2,2′-bipy) or 1,10-phenanthroline (phen) . For example, a mixture of CoCl2∙6H2O (0.3 mmol), H2cppa (73.0 mg, 0.3 mmol), 2,2 ́-bipy (46.8 mg, 0.30 mmol), NaOH (24.0 mg, 0.60 mmol), and H2O (10 mL) was stirred at room temperature for 15 min, then sealed in a 25 mL Teflon-lined stainless steel vessel, and heated at 160 °C for 3 days, followed by cooling to room temperature at a rate of 10 °C/h .

Results or Outcomes

The structures of the compounds vary from a complex 3D metal–organic framework (MOF) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers . The yield for the synthesis of these compounds ranged from 55% to 60% .

Chemistry - Synthesis of Coordination Polymers

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has also been used in the synthesis of new coordination polymers . These polymers have potential applications in various fields such as catalysis, gas storage, and drug delivery.

Methods of Application

The coordination polymers were synthesized by reacting H2cppa with relevant metal salts in the presence of a second N-donor chelating ligand, 2,2’-bipyridine (2,2’-bipy), under specific reaction conditions .

Results or Outcomes

The synthesis resulted in the production of two new coordination polymers . The exact properties and potential applications of these polymers would depend on the specific experimental conditions and the metals used in the synthesis.

Chemistry - Synthesis of Metal-Organic Frameworks (MOFs)

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has been used as a building block for the synthesis of diverse metal-organic and supramolecular networks . These networks have potential applications in various fields such as catalysis, gas storage, and drug delivery.

Methods of Application

The networks were generated by a hydrothermal self-assembly method using the corresponding metal (II) chlorides, H2cppa, and two types of N-donor ancillary ligands, selected from 2,2′-bipyridine (2,2′-bipy) or 1,10-phenanthroline (phen) .

Results or Outcomes

The structures of the networks vary from a complex 3D metal–organic framework (MOF) to 2D coordination polymers, 1D coordination polymers, and discrete 0D monomers . Such a structural diversity is guided by the nature of the metal (II) node, level of deprotonation of 4-(3-carboxyphenyl)picolinic acid, and type of applied ancillary ligand .

Chemistry - Synthesis of Coordination Polymers with Antiferromagnetic Coupling

Application Summary

“4-(3-Carboxyphenyl)-3-methylbenzoic acid” (H2cppa) has been used in the synthesis of new coordination polymers with antiferromagnetic coupling .

Results or Outcomes

The synthesis resulted in the production of two new coordination polymers . The magnetic investigations indicate that the two compounds prepared possess the antiferromagnetic coupling between neighboring metallic ions .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-carboxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYZKFMQBLJPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689887 |

Source

|

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxyphenyl)-3-methylbenzoic acid | |

CAS RN |

1261910-15-9 |

Source

|

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)

![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)